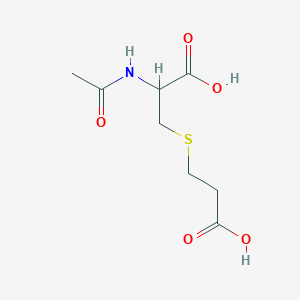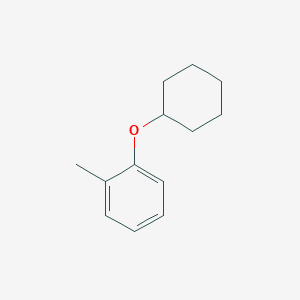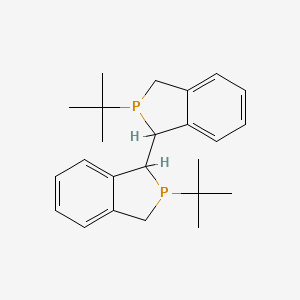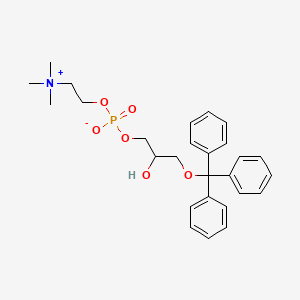![molecular formula C9H17O4Si- B12293625 Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester CAS No. 93790-78-4](/img/structure/B12293625.png)
Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester typically involves the esterification of butanedioic acid with 2-(trimethylsilyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger-scale operations. This may involve continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 2-(trimethylsilyl)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-(trimethylsilyl)ethanol.
Oxidation: Various carboxylic acids or other oxidation products depending on the conditions.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of other esters or silylated compounds.
Biology: Investigated for its potential use in biochemical assays and as a protective group for carboxylic acids in peptide synthesis.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group for carboxylic acids, preventing unwanted reactions at the carboxyl site. In drug delivery, the ester linkage can be hydrolyzed in vivo to release the active drug, with the trimethylsilyl group enhancing the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, diethyl ester: Another ester of butanedioic acid, but with ethyl groups instead of trimethylsilyl groups.
Butanedioic acid, bis(trimethylsilyl) ester: A compound where both carboxyl groups of butanedioic acid are esterified with trimethylsilyl groups.
Butanedioic acid, mono(2-acryloyloxyethyl) ester: An ester of butanedioic acid with an acryloyloxyethyl group.
Uniqueness
Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a modifier in drug delivery systems.
Propriétés
Numéro CAS |
93790-78-4 |
|---|---|
Formule moléculaire |
C9H17O4Si- |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-oxo-4-(2-trimethylsilylethoxy)butanoate |
InChI |
InChI=1S/C9H18O4Si/c1-14(2,3)7-6-13-9(12)5-4-8(10)11/h4-7H2,1-3H3,(H,10,11)/p-1 |
Clé InChI |
VSECCELWTNRYEH-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)CCOC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)

![3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12293562.png)
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293567.png)



![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)

![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B12293619.png)
![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
